molecular formula C16H13BrO5S B2908271 methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 331461-47-3

methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate

Cat. No.: B2908271
CAS No.: 331461-47-3
M. Wt: 397.24
InChI Key: YEAQXSOWIZUPJJ-WCIBSUBMSA-N
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Description

Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is a Z-configured α,β-unsaturated ester featuring a 4-bromobenzenesulfonyloxy substituent on the phenyl ring. While its biological activity remains unreported, structural analogs suggest roles in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

methyl (Z)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQXSOWIZUPJJ-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves several steps:

  • Starting Material: : The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride.

  • Reaction with Phenol Derivative: : This intermediate reacts with a phenol derivative to form the corresponding sulfonate ester.

  • Formation of Prop-2-enoate: : The esterification of the resultant compound with methyl acrylate under appropriate reaction conditions, such as the presence of a base and a catalyst, leads to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as temperature, pressure, and the use of continuous flow reactors, ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.

  • Ester Hydrolysis: : The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Oxidation and Reduction: : Although less common, the compound can participate in oxidation-reduction reactions, depending on the experimental conditions.

Common Reagents and Conditions

  • Substitution Reactions: : Nucleophiles such as thiolates, amines, and organometallic reagents.

  • Ester Hydrolysis: : Acidic or basic conditions with water.

  • Oxidation and Reduction: : Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products

  • Substitution: : New substituted compounds based on the incoming nucleophile.

  • Ester Hydrolysis: : Formation of carboxylic acid and alcohol.

  • Oxidation/Reduction: : Varied products based on specific oxidizing or reducing conditions.

Scientific Research Applications

Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate finds applications in:

  • Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe and for its interactions with biological molecules.

  • Medicine: : Studied for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

  • Industry: : Employed in the manufacturing of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.

  • Pathways: : Modulates signaling pathways, impacting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Compound Name (Reference) Substituents Molecular Weight (g/mol) Biological Activity Key Physical/Chemical Properties
Target Compound 4-[(4-Bromobenzenesulfonyl)oxy]phenyl 439.27 Not reported High polarity due to sulfonate ester; Z-configuration stabilizes planar structure
Bifemetstrobin () 3-Methoxy, biphenyloxy 312.31 Fungicide (strobilurin class) Lipophilic; inhibits mitochondrial respiration in fungi
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate () Bromo, 4-methylbenzenesulfonyl 335.19 Synthetic intermediate Reacts with nucleophiles (e.g., malonates) via Michael addition
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate () Sulfonamido, formylphenyl 481.54 Antimicrobial potential Forms 2D hydrogen-bonded networks (C–H···O interactions)
Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate () Butoxyphenyl, cyano 287.33 Unreported Electron-withdrawing cyano group enhances electrophilicity

Crystallographic and Supramolecular Features

  • Target Compound : Predicted to form C–H···O or π–π interactions via the sulfonate ester and bromophenyl groups, though crystallographic data are lacking.
  • Sulfonamide Derivatives (): Exhibit R₄⁴(38) hydrogen-bonded ring motifs, stabilized by sulfonamide N–H donors. In contrast, the target compound’s sulfonate ester lacks N–H donors, likely forming weaker C–H···O bonds .

Biological Activity

Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate, with the CAS number 331461-47-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.

  • Molecular Formula : C₁₆H₁₃BrO₅S
  • Molecular Weight : 397.24 g/mol
  • Structure : The compound features a methyl ester group, a trans double bond in the propene moiety, and a bromobenzenesulfonyl ether functionality that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. While specific synthetic routes are not detailed in the search results, similar compounds often utilize methods involving nucleophilic substitution and coupling reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonyl derivatives have demonstrated potent antibacterial activity against various strains including MRSA, E. coli, and Pseudomonas aeruginosa .

COX Inhibition

In vitro studies have shown that related compounds possess selective cyclooxygenase (COX) inhibitory activity. Specifically, they exhibit high selectivity for COX-2 over COX-1, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs like indomethacin . The IC₅₀ values for COX-2 inhibition in these studies ranged from 0.1 to 0.31 µM, indicating strong efficacy.

CompoundCOX Inhibition (IC₅₀ µM)Selectivity Index
Indomethacin0.0390.079
Compound A0.10132
Compound B0.3131.29

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against clinical isolates of MRSA and E. coli. The results indicated that derivatives with similar structures to this compound showed growth inhibition rates exceeding 85% for resistant strains .
  • Inflammation Models : In animal models of inflammation, compounds analogous to this compound demonstrated significant edema reduction compared to controls, with some derivatives achieving over 70% inhibition at therapeutic doses .

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